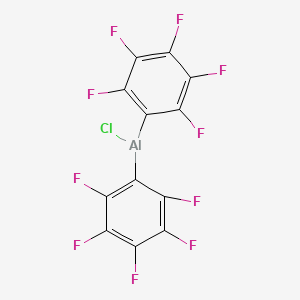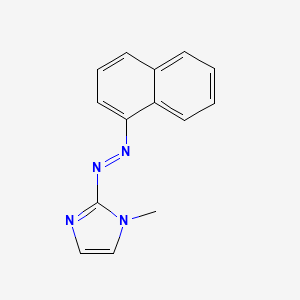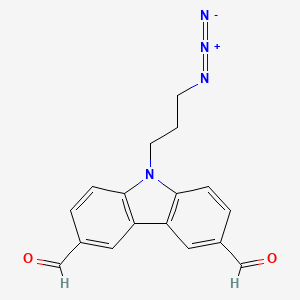
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde is a compound that features a carbazole core substituted with azidopropyl and dicarbaldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde typically involves multiple steps. One common method includes the functionalization of carbazole with azidopropyl groups through nucleophilic substitution reactions. The dicarbaldehyde groups are introduced via formylation reactions, often using Vilsmeier-Haack or Duff formylation methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts, such as copper(I) in azide-alkyne cycloaddition reactions, can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) catalysts, alkynes for click chemistry.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Triazole derivatives.
科学的研究の応用
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde primarily involves its reactivity due to the azide and aldehyde groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with various molecular targets. The aldehyde groups can form Schiff bases with amines, facilitating the formation of imine linkages .
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in having a propyl chain with a functional group, but differs in having an amine instead of an azide.
3-Azidopropyl(triethoxy)silane: Shares the azidopropyl group but differs in the core structure, being a silane rather than a carbazole.
Uniqueness
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde is unique due to its combination of a carbazole core with both azidopropyl and dicarbaldehyde functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in synthesis, materials science, and medicinal chemistry .
特性
CAS番号 |
332865-09-5 |
|---|---|
分子式 |
C17H14N4O2 |
分子量 |
306.32 g/mol |
IUPAC名 |
9-(3-azidopropyl)carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C17H14N4O2/c18-20-19-6-1-7-21-16-4-2-12(10-22)8-14(16)15-9-13(11-23)3-5-17(15)21/h2-5,8-11H,1,6-7H2 |
InChIキー |
GABZJQFSYJWZNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)C3=C(N2CCCN=[N+]=[N-])C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


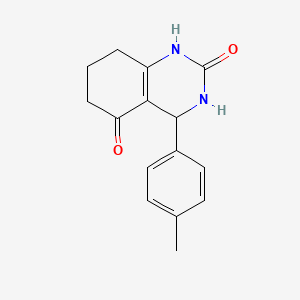
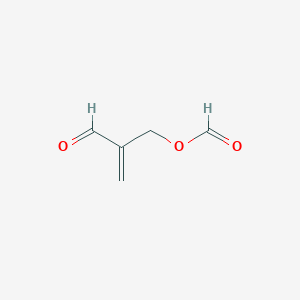
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
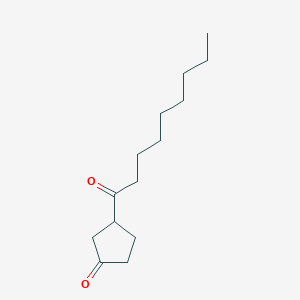

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)

![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

